molecular formula C3H3NaO4 B1262178 Monosodium malonate CAS No. 2922-55-6

Monosodium malonate

Cat. No.: B1262178
CAS No.: 2922-55-6
M. Wt: 126.04 g/mol
InChI Key: LXWZLYDXYCQRJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium malonate is the monosodium salt of malonic acid (propanedioic acid), serving as a crucial research chemical in life science studies. Its primary research value lies in its role as a reversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle and electron transport chain (Complex II) . By competitively inhibiting SDH, it disrupts mitochondrial energy production, leading to impaired ATP synthesis and increased oxidative stress . This mechanism makes it an invaluable experimental tool in neuroscience for modeling Huntington's disease and studying mechanisms of neurodegeneration, including excitotoxicity and energy depletion . Recent research also highlights its use in studying spontaneous carboxylate diffusion and transport across lipid membranes, providing insights into processes relevant to cellular communication and drug absorption . Furthermore, this compound is utilized in practical laboratory settings, such as in the preparation of specific pH buffers for protein crystallization . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2922-55-6

Molecular Formula

C3H3NaO4

Molecular Weight

126.04 g/mol

IUPAC Name

sodium;3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1

InChI Key

LXWZLYDXYCQRJT-UHFFFAOYSA-M

SMILES

C(C(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C(C(=O)O)C(=O)[O-].[Na+]

Synonyms

dithallium malonate
malonate
malonic acid
malonic acid, 1,3-(14)C2-labeled
malonic acid, 2-(14)C-labeled
malonic acid, diammonium salt
malonic acid, dipotassium salt
malonic acid, disodium salt
malonic acid, disodium salt, 1-(14)C-labeled
malonic acid, dithallium salt
malonic acid, monocalcium salt
malonic acid, monosodium salt
malonic acid, potassium salt
malonic acid, sodium salt
monosodium malonate
thallium malonate
thallous malonate

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Monosodium Malonate

Chemical Synthesis Routes for Monosodium Malonate

The generation of this compound can be achieved through several distinct chemical and biochemical pathways. These methods range from simple acid-base reactions to more complex biological processes.

The most direct and common method for synthesizing this compound involves the controlled neutralization of malonic acid. chembk.com This reaction is typically performed by treating malonic acid with a stoichiometric equivalent of a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. wikipedia.org The key to this synthesis is the precise control of the molar ratio (1:1) of the base to malonic acid to ensure that only one of the two acidic protons on malonic acid is neutralized. Careful monitoring of the pH is crucial to prevent the formation of the disodium (B8443419) malonate salt, which would occur if an excess of base were used.

The general reaction is as follows: HOOC-CH₂-COOH + NaOH → HOOC-CH₂-COONa + H₂O

This method is advantageous due to its simplicity, scalability, and the use of readily available reagents. Another classical preparation starts with chloroacetic acid, which is converted to sodium cyanoacetate (B8463686) and then hydrolyzed with sodium hydroxide to yield sodium malonate; subsequent acidification can produce malonic acid or its mono-salt. wikipedia.orgatamankimya.com

An alternative synthetic route to this compound involves the hydrolysis of malonate diesters, such as dimethyl malonate or diethyl malonate. wikipedia.orgatamankimya.com This process, known as saponification, uses a base to cleave the ester linkages. For the preparation of this compound, a controlled or partial monosaponification is required, where only one of the two ester groups is hydrolyzed. nih.gov This is typically achieved by using one equivalent of a base like sodium hydroxide in an alcoholic solution. nih.gov

The process can be represented as: CH₂(COOR)₂ + NaOH → ROOC-CH₂-COONa + ROH (where R is an alkyl group, e.g., methyl or ethyl)

This method is a cornerstone of the malonic ester synthesis, where alkylated diesters are often monosaponified before subsequent chemical steps. nih.gov

Modern biotechnological methods have been developed to produce malonic acid, which can then be neutralized to form this compound. wikipedia.orgatamanchemicals.com These pathways often utilize genetically engineered microorganisms, such as the yeast Pichia kudriavzevii, to convert glucose into malonic acid through fermentation. core.ac.uk The fermentation broth containing the excreted malonic acid is then processed. core.ac.uk During the process, a base is often added to control the pH, which can result in the formation of a malonate salt. mdpi.com For instance, while some processes use calcium hydroxide to precipitate calcium malonate, the underlying principle allows for the production of malonic acid that can be isolated and subsequently neutralized with a sodium base to yield this compound. mdpi.com This bio-based synthesis is gaining attention as a more sustainable alternative to traditional chemical methods. atamanchemicals.com

Hydrolysis of Malonate Esters

Derivatization and Alkylation Reactions of this compound

This compound and its related ester derivatives are highly valued in organic synthesis for their ability to form new carbon-carbon bonds, primarily through alkylation reactions.

The synthetic utility of malonates stems from the acidity of the α-hydrogens located on the methylene (B1212753) (-CH₂-) group flanked by two carbonyl groups. pressbooks.pub In the presence of a base, such as sodium ethoxide, one of these protons can be removed to form a resonance-stabilized carbanion known as a malonate enolate. pressbooks.publibretexts.org

This enolate ion is a potent nucleophile and readily participates in nucleophilic substitution (SN2) reactions with electrophiles, most commonly alkyl halides. pressbooks.publibretexts.org The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the alpha position. libretexts.org The reaction is most efficient with methyl, primary, and some secondary alkyl halides. pressbooks.pub

StepDescriptionGeneral Reaction
1. Enolate Formation A base (e.g., Sodium Ethoxide) deprotonates the α-carbon of a malonic ester to form a nucleophilic enolate.CH₂(COOEt)₂ + NaOEt → Na⁺[⁻CH(COOEt)₂] + EtOH
2. Nucleophilic Attack The enolate anion attacks an alkyl halide (R-X) in an SN2 reaction.Na⁺[⁻CH(COOEt)₂] + R-X → R-CH(COOEt)₂ + NaX

Table 1: Key steps in the alkylation of malonic esters.

The alkylation of the malonate enolate leads directly to the formation of mono-substituted malonate derivatives. pressbooks.pub This reaction is a fundamental part of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. wikipedia.org By selecting different alkyl halides, a wide variety of substituents can be introduced at the α-carbon. nih.gov

A classic approach involves the alkylation of a dialkyl malonate followed by monosaponification to yield the corresponding substituted this compound. nih.gov Research has demonstrated this strategy's effectiveness for introducing various functionalized and unfunctionalized alkyl groups. researchgate.net

Malonate DerivativeAlkylating Agent (Halide)Resulting Substituted Malonate EsterOverall Yield (2 steps)cReference
Diethyl MalonateIodobutaneDiethyl 2-butylmalonate75% nih.gov
Diethyl MalonateBromohexaneDiethyl 2-hexylmalonate72% nih.gov
Diethyl MalonateBenzyl BromideDiethyl 2-benzylmalonate73% nih.gov
Dimethyl Malonate1-Bromo-3-chloropropaneDimethyl 2-(3-chloropropyl)malonate69% nih.gov

Table 2: Examples of Substituted Malonate Derivatives formed via Alkylation/Saponification Route. cYields correspond to the two-step process of alkylation followed by monosaponification.

This methodology provides a straightforward and efficient pathway to a diverse range of substituted malonic acid monoesters from inexpensive starting materials. nih.gov

Nucleophilic Substitution and Enolate Chemistry

Condensation Reactions Involving this compound

This compound serves as a valuable nucleophile in condensation reactions, primarily due to the reactivity of the methylene group positioned between two activating carboxyl groups. The presence of one free carboxylic acid group and one carboxylate salt group influences its reactivity and the subsequent transformations of the condensation products.

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base. slideshare.netpsiberg.com While the classic reaction often employs malonic esters, derivatives like malonic acid and its salts are also effective, leading to specific and useful modifications of the pathway. numberanalytics.comtandfonline.com

When a malonic acid derivative containing at least one free carboxylic acid, such as this compound, is used, the reaction often proceeds via the Doebner modification . tandfonline.comwikipedia.org In this pathway, the initial condensation product, an α,β-unsaturated dicarboxylic acid derivative, undergoes a subsequent decarboxylation (loss of CO₂) to yield an α,β-unsaturated carboxylic acid. wikipedia.orgorientjchem.org

The general sequence for the Knoevenagel-Doebner reaction involving a malonate monoanion (as formed from this compound) can be outlined as follows:

Enolate Formation : In the presence of a weak base catalyst (commonly pyridine (B92270) or piperidine), the active methylene group of the malonate is deprotonated to form a nucleophilic enolate. numberanalytics.com

Nucleophilic Addition : The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming an aldol-type addition product. numberanalytics.comslideshare.net

Dehydration : The intermediate alcohol is eliminated as a molecule of water, yielding a substituted alkylidene malonic acid salt. slideshare.net

Decarboxylation : When pyridine is used as the solvent and catalyst, it promotes the decarboxylation of the resulting product. tandfonline.comorganic-chemistry.org The α,β-unsaturated dicarboxylic acid intermediate readily loses carbon dioxide to form the final, more stable α,β-unsaturated monocarboxylic acid. tandfonline.comwikipedia.org

A key advantage of the Doebner modification is that the decarboxylation step is often spontaneous under the reaction conditions, driven by the formation of gaseous carbon dioxide, which increases the entropy of the system. tandfonline.comresearchgate.net This modification is particularly effective for synthesizing substituted acrylic or cinnamic acids from various aldehydes. wikipedia.org For instance, the reaction between an aldehyde and malonic acid in pyridine yields a trans-α,β-unsaturated carboxylic acid. wikipedia.orgorientjchem.org

Decarboxylation Pathways of Malonate Species

The decarboxylation of malonate species is a significant chemical transformation. The malonate monoanion, the form in which this compound exists in solution, can undergo decarboxylation under thermal conditions to produce the acetate (B1210297) ion and carbon dioxide. researchgate.netacs.org This process has been the subject of detailed kinetic studies to understand its mechanism and influencing factors.

Research conducted under hydrothermal conditions (high temperature and pressure) has provided precise data on the decomposition of this compound. acs.orgacs.org In these studies, the decarboxylation was observed to be a single-step, first-order reaction. researchgate.netcore.ac.uk

The kinetics of this reaction have been determined by directly monitoring the process using techniques like combined microflow reactor and IR spectroscopy. acs.orgacs.org These experiments have yielded crucial data, including the Arrhenius parameters which describe the temperature dependence of the reaction rate.

The following table summarizes the kinetic parameters for the decarboxylation of the malonate monoanion, the active species derived from this compound.

ParameterValueConditions
Activation Energy (Eₐ) 120 ± 2 kJ/mol120–210 °C, 275 bar, in a 316 stainless steel flow reactor
Arrhenius Pre-exponential Factor (ln A, s⁻¹) 29.4 ± 0.1120–210 °C, 275 bar, in a 316 stainless steel flow reactor
Table 1: Arrhenius Parameters for the Decarboxylation of Malonate Monoanion. Data sourced from studies on the decarboxylation kinetics of this compound under hydrothermal conditions. researchgate.netacs.org

These findings indicate that the decarboxylation of the malonate monoanion is slower than that of neutral malonic acid under similar conditions. researchgate.netacs.org The rate differences are primarily attributed to the pre-exponential factors rather than the activation energies, which are quite similar for the different malonate species (neutral acid, monoanion, and dianion). researchgate.net This suggests a role for entropy in a cyclic intermediate that is common to the decarboxylation of all three species. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Monosodium Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Monosodium Malonate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, providing unparalleled insight into its molecular structure, quantification, and physicochemical properties in solution.

Proton (¹H) NMR spectroscopy is a primary tool for the structural confirmation and quantification of this compound. The molecule exhibits a characteristic signal for the central methylene (B1212753) (CH₂) protons. Due to the symmetry of the malonate backbone, these two protons are chemically equivalent, typically appearing as a singlet in the ¹H NMR spectrum. The precise chemical shift is dependent on the solvent and the pH of the solution.

For quantitative purposes, the integral of the malonate CH₂ resonance can be measured against an internal standard of known concentration. liverpool.ac.uk This method allows for the precise determination of the molar quantity of this compound in a sample. For instance, in one study, the number of moles of malonate per gram of a synthesized product was accurately measured by ¹H NMR by integrating the malonate CH₂ resonance against a capillary containing an internal standard. liverpool.ac.uk

Table 1: Representative ¹H NMR Data for the Malonate Anion

Protons Multiplicity Typical Chemical Shift (δ) Range (ppm) Notes
-CH₂- Singlet 3.1 - 3.4 Chemical shift is sensitive to pH and solvent.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The spectrum displays distinct signals for the carboxyl/carboxylate carbons and the central methylene carbon. The chemical shifts of the carboxyl carbons are particularly sensitive to the protonation state, making ¹³C NMR a valuable tool for studying acid-base equilibria.

In the field of metabolomics, ¹³C NMR has been utilized to identify and quantify metabolites in complex biological and food samples. For example, malonate has been identified as a metabolite in Asian soy sauces using ¹³C NMR-based metabolomic profiling. researchgate.netresearchgate.net The presence of a characteristic malonate signal in the ¹³C spectrum allows for its detection and relative quantification within the mixture of other compounds like amino acids, organic acids, and sugars. researchgate.net

Table 2: Representative ¹³C NMR Data for the Malonate Anion

Carbon Typical Chemical Shift (δ) Range (ppm) Notes
-C OO⁻ / -C OOH 170 - 175 Chemical shift is highly dependent on pH.
-C H₂- 40 - 45 Less sensitive to pH than the carboxyl carbons.

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex mixtures. An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a distinct cross-peak for each C-H bond.

For this compound, an HSQC experiment would show a correlation peak linking the ¹H signal of the methylene group to the ¹³C signal of the same carbon. This is particularly useful in metabolomics studies where spectral overlap in the 1D ¹H NMR spectrum is common. By spreading the signals over a second (¹³C) dimension, resolution is significantly improved. The Human Metabolome Database records the availability of experimental [¹H, ¹³C]-HSQC NMR data for malonic acid, which is foundational for the analysis of its salts like this compound. hmdb.canp-mrd.org

A novel and efficient application of NMR involves the determination of acid dissociation constants (pKa) using chemical shift imaging (CSI). acs.org In this method, a stable pH gradient is established within a standard 5 mm NMR tube, and spatially resolved ¹H NMR spectra are acquired along the length of the gradient. liverpool.ac.ukacs.org The chemical shift of a specific proton in an analyte changes as a function of pH, and by fitting this data to the Henderson-Hasselbalch equation, the pKa can be accurately determined in a single experiment. acs.org

Interestingly, this compound itself can be used as one of the acidic diffusants to help establish a smooth pH gradient, particularly in the range of approximately 4.5 to 9. acs.org This technique avoids the laborious process of manual sample titration and pH measurement, offering a robust and higher-throughput alternative for characterizing the acid-base properties of molecules. liverpool.ac.ukresearchgate.net

Two-Dimensional NMR Techniques for Complex Mixture Analysis

Advanced Chromatographic Separations and Detection of this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, detection, and quantification of this compound from various sample matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small organic acids like malonate. The separation is typically achieved on a C18 stationary phase.

Mobile Phase: The mobile phase usually consists of an aqueous buffer, often a phosphate (B84403) buffer, and an organic modifier such as methanol (B129727) or acetonitrile. asianpubs.orgresearchgate.net The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent retention and peak shape, as it influences the ionization state of the malonate.

Detection: As this compound lacks a strong chromophore, direct UV detection can be challenging but is possible at low wavelengths (around 210 nm). To enhance sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed. researchgate.net Alternatively, Evaporative Light Scattering Detection (ELSD) can be used, which is a quasi-universal detection method that does not require the analyte to have a chromophore. researcher.life HPLC methods have been developed for quantifying related compounds, such as monosodium glutamate (B1630785), in various food products, and similar principles are applied for malonate analysis. researcher.liferesearchgate.net Furthermore, HPLC is a key technique in metabolomic studies for identifying urinary biomarkers, which can include malonate, following the consumption of certain substances. plos.org

Table 3: Typical HPLC Method Parameters for Malonate Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm) asianpubs.org
Mobile Phase Gradient or isocratic elution with a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile). asianpubs.orgresearchgate.net
Detection UV (low wavelength, e.g., < 220 nm), Fluorescence (after derivatization), Evaporative Light Scattering (ELSD). researchgate.netresearcher.life
Flow Rate Typically 0.5 - 1.5 mL/min. researcher.life
Temperature Often controlled, e.g., at 25°C, for reproducibility. researcher.life

Ion Chromatography for Species Separation

Ion chromatography (IC) is a pivotal technique for the separation and quantification of ionic species, including the malonate anion from this compound. This method leverages the interaction of ions with a stationary phase resin, allowing for the separation of different charged molecules from a sample matrix. In the context of malonate, IC can be used to determine the total concentration of malonate in a sample, although it may not distinguish between malonic acid and its salts without appropriate sample preparation. researchgate.net

The utility of malonate itself as a component in the analytical process is also noteworthy. A malonate/acetate (B1210297) mobile phase has been effectively used in the ion chromatographic separation of other substances, such as arsenic species, prior to their detection by inductively coupled plasma-mass spectrometry (ICP-MS). clu-in.org Furthermore, the availability of "malonate ion chromatography standards" underscores the compound's role as a reference material for calibrating IC systems and ensuring the accuracy of analytical measurements. atamankimya.com

Research on atmospheric particulates has demonstrated that IC is a common method for quantifying dicarboxylic acids. researchgate.net These applications highlight the versatility of ion chromatography in analyses involving the malonate ion, both as an analyte and as a component of the analytical method itself.

Gas Chromatography for Related Metabolites

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. For non-volatile substances like this compound and its related organic acid metabolites, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.gov The most common approach is trimethylsilylation (TMS), which converts the acidic protons of metabolites into less polar, more volatile trimethylsilyl (B98337) esters and ethers. nih.govhmdb.ca

GC, particularly when coupled with mass spectrometry (GC-MS), is extensively used in metabolomics to profile and quantify organic acids. metbio.net It has been successfully applied to identify malonic acid as a metabolite in various biological contexts, such as in multi-enzyme reactions and as a urinary metabolite of monosodium glutamate (MSG) consumption. researchgate.netresearchgate.net For instance, in a study of barley, GC-tandem mass spectrometry (GC-MS/MS) was used to create profiles of various organic acids, including malonic acid, to assess changes during the milling process. mdpi.com

The analytical procedure involves separating the derivatized metabolites on a GC column, typically a 5%-phenyl-95%-dimethylpolysiloxane capillary column, based on their boiling points and affinity for the stationary phase. hmdb.cametbio.net A sophisticated temperature program ensures the effective separation of closely eluting compounds. metbio.net

Mass Spectrometry Coupling for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides an exceptionally sensitive and specific analytical tool for the definitive identification and quantification of compounds like this compound. In GC-MS, as the derivatized analytes elute from the GC column, they enter the mass spectrometer's ion source. metbio.net Here, they are fragmented into ions in a characteristic pattern, known as a mass spectrum, which serves as a molecular fingerprint for identification. metbio.netresearchgate.net The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific target analytes. metbio.net

Databases containing mass spectra of known compounds, such as the Golm Metabolome Database, are used to match the experimental spectra and confirm the identity of metabolites like malonic acid. hmdb.ca This approach has been used to identify malonic acid in studies of barley metabolomics and as a product in engineered biosynthetic pathways. researchgate.netmdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is another powerful coupled technique. The Human Metabolome Database (HMDB) contains LC-MS/MS spectral data for malonic acid, demonstrating its utility for analyzing the compound in complex biological samples without the need for derivatization. hmdb.ca

Infrared and Other Spectroscopic Modalities

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by identifying its functional groups. The technique measures the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral fingerprint.

For malonate, a key feature in the FTIR spectrum is the band corresponding to the asymmetric stretching vibration of the carboxylate group (νₐₛ(COO⁻)). This band is typically observed around 1,580 cm⁻¹, and its presence provides strong evidence for the formation of the malonate salt. The FTIR spectra of related compounds, such as disodium (B8443419) malonate, are also well-documented and serve as valuable references. nih.gov

Advanced FTIR applications include kinetic studies. Using a specialized flow reactor combined with an FTIR spectroscopy cell, researchers have been able to directly monitor the decarboxylation of this compound in real-time under high-temperature and high-pressure aqueous conditions, providing insights into its reaction mechanisms and stability. acs.orgresearchgate.net Low-frequency IR spectroscopy has also been employed to study the coordination of this compound as a ligand to metal ions in complexes. researchgate.net

Quantitative Methodologies and Validation in Research Contexts

Titrimetric Methods for Purity and Content Determination

Titrimetric analysis remains a fundamental and reliable method for determining the purity and content of this compound. This classical chemical analysis technique involves the quantitative reaction of the analyte with a reagent solution of known concentration (the titrant).

For this compound, an acid-base titration is typically employed. The method can be used to quantify the compound even in the presence of impurities like sodium carbonate. The principle involves titrating the sample with a strong acid. The different basicities of the malonate and carbonate ions allow for their differentiation, often visualized by using a pH indicator such as bromothymol blue that changes color at a specific pH.

The purity of related organic acid salts is also commonly determined by titrimetric analysis, lending credence to the robustness of the method. avantorsciences.com In some cases, perchloric acid is used as the titrant in a non-aqueous medium for the analysis of sodium salts of organic compounds, providing a sharp and accurate endpoint. google.com These methods are valued for their high precision and accuracy, making them suitable for validating the purity of this compound standards used in research.

Method Validation Parameters (e.g., LOD, LOQ, Linearity, Robustness)

The validation of an analytical method is essential to ensure that the results are reliable, reproducible, and accurate for the intended application. For the quantitative determination of this compound, which exists in solution as the malonate anion, method validation is typically performed by assessing the analysis of malonic acid. Key parameters, including the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and robustness, are established using various analytical techniques.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netmdpi.com These parameters are critical for determining the sensitivity of an analytical method.

Several studies have established the LOD and LOQ for malonic acid (malonate) using different instrumental methods. For instance, a Liquid Chromatography-Mass Spectrometry (LC/MS) method developed for analyzing organic acids in biomass hydrolysate reported an LOD between 0.03 µg/mL and 0.7 µg/mL and an LOQ between 0.2 µg/mL and 2.9 µg/mL for the various acids, including malonic acid. osti.gov A highly sensitive Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) technique for serum malonate achieved a detection limit of approximately 4.8 fmol. nih.govnih.gov Another targeted High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method reported LOQs in the range of 5–25 ng/mL. creative-proteomics.com In the analysis of tobacco using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the LOD for malonic acid was found to be 0.1610 mM. asianpubs.org

The following table summarizes the reported LOD and LOQ values for malonate analysis using various techniques.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Malonate Analysis

Analytical Technique Matrix LOD LOQ Source(s)
LC-MS/MS Biomass Hydrolysate 0.03-0.7 µg/mL 0.2-2.9 µg/mL osti.gov
LC-ESI-MS/MS Serum 4.8 fmol - nih.govnih.gov
HPLC-MS/MS Honeybee Venom - 5-25 ng/mL creative-proteomics.com
RP-HPLC Tobacco 0.1610 mM - asianpubs.org

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ut.ac.ir This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

For the analysis of malonic acid, various methods have demonstrated excellent linearity over different concentration ranges. An RP-HPLC method for organic acids in tobacco showed linearity for malonic acid in the concentration range of 0.769 to 23.058 mM, with a correlation coefficient (R²) of 0.9972. asianpubs.org Another HPLC method for aliphatic acids reported excellent coefficients of determination (R² ≥ 0.99) for all tested compounds, including malonic acid. ut.ac.ir A commercial analysis service using LC-MS/MS claims a broad quantification range for malonic acid from 5 ng/mL to 5000 ng/mL with an R² greater than 0.995. creative-proteomics.com

The table below presents linearity data from different analytical methods for malonic acid.

Table 2: Linearity Parameters for Malonic Acid Analysis

Analytical Technique Linearity Range Correlation Coefficient (R²) Source(s)
RP-HPLC 0.769 - 23.058 mM 0.9972 asianpubs.org
HPLC Not specified ≥ 0.99 ut.ac.ir

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. lcms.cz It provides an indication of the method's reliability during routine use. lcms.czresearchgate.net Testing for robustness involves altering parameters such as mobile phase pH, column temperature, and flow rate to observe any impact on analytical results like peak resolution and retention time.

The development of a robust method is crucial for consistent analysis. For example, in an RP-HPLC method for separating organic acids, the pH of the mobile phase was identified as a critical parameter. asianpubs.org At a pH of 3.0, a co-elution of malic acid and malonic acid was observed. asianpubs.org By adjusting the pH to 2.6, a successful and reliable separation was achieved, demonstrating the importance of optimizing and controlling specific parameters to ensure the method's robustness. asianpubs.org Precision, often evaluated through intra- and inter-day experiments, is also an indicator of a method's robustness. An LC/MS method showed average relative standard deviations (RSDs) of 3.6% for intra-day and 8.9% for inter-day experiments for a suite of organic acids. osti.gov Another highly sensitive method for serum malonate reported RSDs of 4.4% for sample preparation and 3.2% for measurements, indicating good reproducibility. nih.govnih.gov

Mechanistic Biochemistry and Cellular Biology of Monosodium Malonate

Enzymatic Inhibition: Succinate (B1194679) Dehydrogenase (SDH) as a Primary Target

Monosodium malonate is recognized in biochemistry primarily for its role as a potent and classic inhibitor of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netannualreviews.org This inhibition is a key mechanism through which malonate exerts its effects on cellular metabolism.

This compound acts as a competitive inhibitor of succinate dehydrogenase. doubtnut.comwikipedia.orglibretexts.org In competitive inhibition, the inhibitor molecule vies with the substrate for binding at the enzyme's active site. wikipedia.orglibretexts.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged, provided the substrate concentration is high enough to outcompete the inhibitor. doubtnut.combrainly.in

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger affinity and more effective inhibition. Research has determined specific Ki values for malonate's inhibitory action. For instance, in studies on succinate dehydrogenase from Plasmodium falciparum, malonate exhibited a Ki value of 13.02 µM. scilit.com Beyond its primary target, malonate also competitively inhibits the transport of other dicarboxylates into the mitochondria. For example, it was found to be a competitive inhibitor of malate (B86768) transport into rat brain mitochondria, with a reported Ki of 0.75 mM. nih.gov

Table 1: Inhibition Constants (Ki) for Malonate This table is interactive. Click on the headers to sort.

Inhibited Target Organism/Tissue Ki Value Inhibition Type Source(s)
Succinate Dehydrogenase Plasmodium falciparum 13.02 µM Competitive scilit.com

The molecular basis for the competitive inhibition of succinate dehydrogenase by this compound lies in the structural similarity between the malonate and succinate molecules. libretexts.orglibretexts.org Both are dicarboxylic acid anions, but malonate has three carbon atoms while succinate has four. libretexts.org This structural resemblance allows malonate to fit into and bind to the active site of succinate dehydrogenase. doubtnut.comwikipedia.orglibretexts.org

However, despite binding to the active site, malonate cannot undergo the catalytic reaction that succinate does. The dehydrogenation of succinate to fumarate (B1241708) requires a -CH₂CH₂- group, which is absent in the malonate molecule. libretexts.orglibretexts.org As a result, malonate occupies the active site without being chemically altered, effectively blocking access for the true substrate, succinate, and thereby halting the enzymatic reaction. wikipedia.orglibretexts.orglibretexts.org This reversible binding means that the degree of inhibition is dependent on the relative concentrations of malonate and succinate. libretexts.org

The inhibition of succinate dehydrogenase by this compound has significant consequences for the Tricarboxylic Acid (TCA) cycle, a central pathway in cellular energy production. libretexts.org Since SDH catalyzes a key step in this cycle—the oxidation of succinate to fumarate—its blockage disrupts the entire downstream flow.

Molecular Basis of SDH-Monosodium Malonate Interaction and Active Site Occupation

Mitochondrial Bioenergetics and Redox Homeostasis Modulation

The impact of this compound extends beyond the TCA cycle, profoundly affecting mitochondrial function, particularly energy balance and the management of oxidative stress.

A critical and immediate effect of this compound on mitochondria is the induction of a collapse in the mitochondrial membrane potential (ΔΨm). libretexts.orgscilit.com This electrical potential across the inner mitochondrial membrane is essential for ATP synthesis. Studies have demonstrated that the collapse of ΔΨm occurs almost immediately after the addition of malonate to isolated mitochondria or cells. libretexts.org This rapid depolarization is considered a pivotal event in the mechanisms leading to malonate-induced cell death. scilit.com

Inhibition of the electron transport chain at Complex II by this compound leads to an increase in the production of reactive oxygen species (ROS). libretexts.orgscilit.com This surge in ROS can overwhelm the mitochondrion's natural antioxidant defenses. scilit.com Specifically, malonate has been shown to deplete the stores of key antioxidant molecules, including glutathione (B108866) (GSH) and NAD(P)H, in a concentration-dependent manner. libretexts.orgscilit.com The depletion of these ROS scavenger systems indicates that malonate causes enough oxidative stress to exhaust the mitochondrial antioxidant capacity, leading to subsequent damage. scilit.com

Table 2: Summary of this compound's Effects on Mitochondrial Parameters This table is interactive. Click on the headers to sort.

Parameter Effect Cellular Consequence Source(s)
Mitochondrial Membrane Potential (ΔΨm) Rapid Collapse/Depolarization Disruption of ATP synthesis, initiation of cell death pathways libretexts.orgscilit.com
Reactive Oxygen Species (ROS) Increased Generation Oxidative stress, damage to cellular components libretexts.orgscilit.com

Effects on ATP Synthesis and Cellular Respiration Rates

This compound, as the salt of malonic acid, functions primarily as a potent inhibitor of cellular respiration, which directly curtails the synthesis of adenosine (B11128) triphosphate (ATP). Its mechanism of action targets a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. vedantu.comresearchgate.netsmolecule.com Structurally similar to the enzyme's natural substrate, succinate, malonate binds to the active site of SDH without undergoing oxidation. vedantu.comsmolecule.com This competitive binding blocks the conversion of succinate to fumarate, a key reaction in the TCA cycle. researchgate.net By halting this step, malonate effectively disrupts the entire cycle, leading to a decreased flow of reducing equivalents (NADH and FADH₂) to the electron transport chain.

Cytochrome c Release and Mitochondrial Permeability Transition Pore Dynamics

The bioenergetic crisis induced by this compound extends to the structural integrity of the mitochondria, precipitating events that are hallmarks of cellular apoptosis. Malonate treatment has been shown to induce a rapid collapse of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This depolarization is a critical early event in a cascade that leads to profound changes in mitochondrial structure and function.

Following the collapse in membrane potential, malonate triggers mitochondrial swelling. nih.gov This swelling is a consequence of the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. nih.govnih.gov The opening of the mPTP is a critical event, as it disrupts the osmotic balance of the mitochondrial matrix. nih.gov Research has shown that this malonate-induced swelling can be blocked by cyclosporin (B1163) A, a known inhibitor of the mPTP component cyclophilin D, confirming the pore's involvement. nih.gov

The sustained opening of the mPTP leads to the rupture of the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors from the intermembrane space into the cytosol. researchgate.net One of the most significant of these factors is cytochrome c. vedantu.comnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspases and commits the cell to apoptosis. researchgate.net The release of cytochrome c is therefore a pivotal step linking malonate-induced mitochondrial dysfunction to the execution of programmed cell death. nih.govnih.gov The entire process, from potential collapse to cytochrome c release, appears to be dependent on the production of reactive oxygen species (ROS), which act as signaling molecules to induce mPTP opening. nih.govnih.gov

Depletion of Glutathione (GSH) and Nicotinamide (B372718) Adenine (B156593) Dinucleotide Coenzyme (NAD(P)H) Stores

The toxic effects of this compound are closely linked to its ability to induce severe oxidative stress, characterized by the depletion of key cellular antioxidant reserves. Studies on isolated brain mitochondria and cell cultures have demonstrated that malonate exposure leads to a significant reduction in the stores of both glutathione (GSH) and the reduced form of nicotinamide adenine dinucleotide phosphate (B84403) (NAD(P)H). nih.gov

Glutathione is a primary non-enzymatic antioxidant in the cell, crucial for neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance. nih.govresearchgate.net Malonate's inhibition of Complex II is known to increase ROS production, which in turn consumes GSH during detoxification processes. nih.gov The resulting depletion of the GSH pool compromises the cell's ability to defend against oxidative damage, making it more vulnerable to apoptosis. nih.govresearchgate.net This is supported by findings where lowering GSH concentrations exacerbates malonate-induced toxicity. nih.gov

Simultaneously, malonate causes a depletion of NAD(P)H stores. nih.gov NAD(P)H is essential for regenerating the oxidized form of glutathione (GSSG) back to its reduced, active state (GSH), a reaction catalyzed by glutathione reductase. researchgate.net The depletion of NAD(P)H thus further cripples the glutathione-based antioxidant system. Moreover, NAD(P)H itself is a direct scavenger of ROS and a vital cofactor for many biosynthetic and metabolic reactions. Its depletion signifies a major disruption in the cell's redox homeostasis and metabolic capacity, contributing significantly to the cascade of events leading to cell death. nih.govuc.pt

Table 2: Impact of Malonate on Cellular Antioxidant Stores

Cellular Component Effect of Malonate Underlying Cause Consequence Reference
Glutathione (GSH) Significant depletion of the reduced GSH pool. Increased consumption of GSH to neutralize malonate-induced ROS. Compromised antioxidant defense, increased cellular oxidative stress. vedantu.comnih.govnih.gov

| NAD(P)H | Depletion of NAD(P)H stores. | Consumption in ROS detoxification and impaired regeneration due to metabolic disruption. | Impaired regeneration of GSH, disruption of redox balance and metabolic pathways. | nih.govuc.pt |

Cellular Transport Mechanisms of this compound

Carboxylate Transporter Interactions and Diffusion Kinetics Across Membranes

The entry of this compound into cells is a mediated process, relying on specific transport systems rather than simple diffusion alone, especially at physiological pH. As a dicarboxylate, malonate's transport across the lipid bilayer of the cell membrane is facilitated by interactions with carboxylate transporters. ulb.ac.beresearchgate.net These transport systems are designed to move organic anions that are essential for cellular metabolism. ulb.ac.be

The kinetics of malonate transport are influenced by the organic structure of the molecule, including its size and the presence of two negatively charged carboxylate groups at physiological pH. ulb.ac.begoogle.com In some biological systems, such as the bacterium Malonomonas rubra, a specific Na+-dependent malonate transporter composed of two protein subunits, MadL and MadM, has been identified. nih.gov This system functions as an Na+/Hmalonate− symporter, highlighting a sophisticated mechanism for malonate uptake. nih.gov In mammalian cells, while a single dedicated transporter has not been as clearly defined, evidence points to the involvement of general monocarboxylate and dicarboxylate transporters. nih.gov Studies using synthetic transporters in artificial liposome (B1194612) models show that malonate can be transported via a chloride/carboxylate exchange mechanism, further indicating that its movement is carrier-dependent. ulb.ac.beresearchgate.net

pH-Dependent Membrane Permeability and Transport

The permeability of the cell membrane to this compound is highly dependent on the extracellular pH. google.comnih.gov At a neutral physiological pH of approximately 7.4, malonic acid is fully deprotonated, carrying two negative charges (malonate²⁻). google.com This high charge density significantly impedes its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. google.com

However, in a more acidic environment (lower pH), the equilibrium shifts towards the protonated forms of the molecule: the monovalent anion (Hmalonate⁻) and the uncharged malonic acid (H₂malonate). nih.govmdpi.com These forms have reduced charge and are therefore more lipid-soluble, allowing for significantly enhanced transport across the cell membrane. google.com Research has demonstrated that lowering the pH from 7.4 to 6.0 can increase the rate of malonate uptake by as much as 15-fold. google.com This pH-dependent transport is crucial in pathological conditions like ischemia, where localized tissue acidosis creates a favorable environment for malonate to enter cells and exert its inhibitory effects on mitochondria. google.com Studies on liposomes confirm that this compound's diffusion is effectively studied at a lower pH (e.g., pH 5), where the monovalent species is predominant. nih.govresearchgate.net

Inhibition of Malate Entry into Mitochondrial Interior

Once inside the cell, malonate must cross the inner mitochondrial membrane to reach its target, succinate dehydrogenase. This transport is also mediated by specific carriers. The inner mitochondrial membrane contains a dicarboxylate carrier that is responsible for transporting dicarboxylates like malate, succinate, and phosphate.

Malonate, being a dicarboxylate, can compete with malate for this carrier. High concentrations of malonate can therefore inhibit the entry of malate into the mitochondrial matrix. bioblast.at This is significant because malate is a key component of the malate-aspartate shuttle, which is essential for transporting NADH reducing equivalents from the cytosol into the mitochondria, particularly in heart and liver cells. By inhibiting malate transport, malonate can disrupt this shuttle, further impairing oxidative phosphorylation that relies on cytosolic NADH. bioblast.at Additionally, the transport of other key metabolites can be affected; for instance, the tricarboxylate carrier can exchange mitochondrial citrate (B86180) for cytosolic malate, a process that can be disrupted by high malonate concentrations. bioblast.at This competition for mitochondrial carriers represents another layer of malonate's inhibitory effect on cellular metabolism, distinct from its direct inhibition of SDH.

Interconnections with Broader Metabolic Networks

The inhibition of the Krebs cycle by malonate at the succinate dehydrogenase step initiates a cascade of metabolic readjustments. By blocking the conversion of succinate to fumarate, malonate causes a bottleneck in the cycle, leading to the accumulation of upstream metabolites and a deficit of downstream ones. This primary effect has significant consequences for several connected pathways, including amino acid biosynthesis and fatty acid metabolism.

Influence on Glutamate (B1630785) Metabolism and Aspartate Biosynthesis

The metabolism of the amino acids glutamate and aspartate is intricately linked to the Krebs cycle, and thus is significantly affected by malonate.

Glutamate Metabolism: Glutamate can be converted to the Krebs cycle intermediate α-ketoglutarate through transamination or oxidative deamination. Conversely, α-ketoglutarate is a direct precursor for the synthesis of glutamate. Research on isolated rat brain mitochondria has shown that malonate-induced inhibition of succinate dehydrogenase leads to an accumulation of α-ketoglutarate when glutamate is provided as a substrate. nih.gov This occurs because the blocked Krebs cycle slows the consumption of α-ketoglutarate, shifting the equilibrium of the glutamate dehydrogenase and aminotransferase reactions. Studies have noted that in reperfused myocardium, which exhibits high levels of succinate similar to a malonate-inhibited state, there is a significant decrease in glutamate concentration, suggesting its conversion to other metabolites like glutamine or its utilization in other pathways. oup.comresearchgate.net

Aspartate Biosynthesis: Aspartate is synthesized via the transamination of oxaloacetate, a Krebs cycle intermediate downstream of succinate dehydrogenase. nih.gov Malonate's inhibition of this enzyme severely depletes the pool of oxaloacetate, thereby crippling aspartate synthesis. nih.gov Studies using isolated rat brain mitochondria demonstrated that malonate concentrations of 1 mM or higher can completely inhibit aspartate biosynthesis from glutamate. nih.gov This inhibitory effect was still notable at a concentration of 0.2 mM. nih.gov The block in aspartate synthesis can be overcome by supplying an external source of malate, which can be converted to oxaloacetate, thus bypassing the malonate-induced inhibition. nih.gov

ParameterObservation in the Presence of MalonateMetabolic Consequence
Aspartate Biosynthesis Total inhibition at 1 mM malonate in isolated rat brain mitochondria. nih.govDepletion of oxaloacetate prevents its transamination to aspartate. nih.gov
Glutamate Utilization Inhibition of glutamate metabolism is overcome by adding malate. nih.govMalate restores the oxaloacetate pool, allowing transamination with glutamate to proceed. nih.gov
α-Ketoglutarate Levels Accumulation when glutamate is the substrate. nih.govThe block in the Krebs cycle prevents the further metabolism of α-ketoglutarate derived from glutamate. nih.gov

Modulation of other Metabolic Intermediates (e.g., Citrate, Alpha-ketoglutarate)

The inhibition of succinate dehydrogenase by malonate causes significant shifts in the concentrations of other Krebs cycle intermediates. The most direct effect is the accumulation of the substrate for the inhibited enzyme, succinate. oup.comoup.com This has been observed in multiple experimental models, including isolated hearts. oup.comoup.com

The accumulation of succinate leads to a feedback effect on the upstream reactions of the Krebs cycle. This can result in the accumulation of intermediates such as citrate and α-ketoglutarate. akjournals.commdpi.com In studies on rat brain homogenates, citrate was found to reduce malonate-induced oxidative stress, suggesting a complex interaction. researchgate.net Furthermore, citrate itself is a known inhibitor of succinate dehydrogenase, potentially compounding the effects of malonate. nih.gov

Conversely, the levels of metabolites downstream from the enzymatic block, such as fumarate and malate, are expected to decrease. This depletion, particularly of oxaloacetate (derived from malate), is the direct cause of the impaired aspartate synthesis mentioned previously. nih.gov

Metabolomic analysis of hearts treated with malonate during reperfusion—a state characterized by high succinate—confirmed a significant increase in succinate concentration. oup.com At the same time, these hearts showed decreases in metabolites like glutamate, indicating a broad reconfiguration of central carbon metabolism in response to the enzymatic block. oup.comresearchgate.net

Metabolic IntermediateEffect of Malonate-induced SDH InhibitionRationale
Succinate Accumulation oup.comoup.comDirect substrate of the inhibited enzyme, succinate dehydrogenase.
Citrate Tends to accumulate akjournals.commdpi.comUpstream bottleneck effect from succinate accumulation. Citrate itself can also inhibit SDH. nih.gov
Alpha-ketoglutarate Tends to accumulate nih.govakjournals.comUpstream bottleneck effect; accumulation is pronounced when glutamate is a primary substrate. nih.gov
Fumarate, Malate, Oxaloacetate DepletionDownstream products of succinate dehydrogenase are not synthesized. nih.gov

Computational and Theoretical Investigations of Monosodium Malonate

Molecular Modeling of Enzyme-Ligand Interactions

Molecular modeling techniques, particularly docking studies, are instrumental in elucidating how monosodium malonate interacts with the active sites of various enzymes. These computational methods predict the preferred orientation of the malonate ion when bound to a receptor, forming a stable complex.

This compound is a well-established competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the citric acid cycle and the electron transport chain. ontosight.ainih.govlibretexts.org Docking studies have been employed to investigate the binding mode of malonate within the active site of SDH. These studies reveal that the dicarboxylate structure of malonate allows it to bind to the active site, mimicking the natural substrate, succinate. libretexts.orgresearchgate.net However, because malonate has a single methylene (B1212753) group between its carboxyl groups, as opposed to the two in succinate, it cannot undergo the dehydrogenation reaction catalyzed by the enzyme. libretexts.org

One molecular docking study reported a binding energy of -1.1 kcal/mol for malonate with succinate dehydrogenase, which was less favorable than the -2.35 kcal/mol observed for the natural substrate, succinate. researchgate.net This difference in binding energy helps to explain the competitive nature of the inhibition; while malonate can occupy the active site, its binding is weaker than that of succinate. researchgate.net

Beyond succinate dehydrogenase, the inhibitory action of malonate has been computationally explored with other enzymes. For instance, malonate has been identified as an inhibitor of various isoforms of carbonic anhydrase (CA). bindingdb.org Docking studies would be crucial to visualize the specific interactions between the malonate ion and the zinc-containing active site of these enzymes, providing a structural basis for the observed inhibition.

The prediction of binding affinity is a key outcome of molecular modeling studies, providing a quantitative measure of the strength of the interaction between a ligand and a protein. For this compound, binding affinity data is available, particularly for its interaction with carbonic anhydrases. The inhibition constant (Ki) is a commonly used metric for binding affinity, with lower values indicating stronger binding.

The structure of the malonate ion is central to its activity as an enzyme inhibitor. The presence of two carboxylate groups allows it to form key electrostatic and hydrogen bonding interactions within the active sites of enzymes that recognize dicarboxylate substrates or inhibitors. libretexts.orgresearchgate.net The distance between these carboxylate groups is a critical factor in determining its binding specificity and affinity.

Data from the BindingDB database shows the inhibitory activity of malonate against several human carbonic anhydrase isoforms. bindingdb.org

Binding Affinities of Malonate with Human Carbonic Anhydrase Isoforms. bindingdb.org
EnzymeKi (nM)
Carbonic anhydrase I6,000,000
Carbonic anhydrase II390,000
Carbonic anhydrase IV2,800
Carbonic anhydrase VA520,000
Carbonic anhydrase IX31,000

These values indicate that malonate has a significantly higher affinity for carbonic anhydrase IV compared to the other isoforms listed. Structure-activity relationship (SAR) studies, which would involve systematically modifying the structure of malonate and observing the effect on binding affinity, could further elucidate the key features responsible for this selectivity. Such studies are often guided by computational predictions.

Docking Studies with Succinate Dehydrogenase and Other Enzymes

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. These simulations are particularly useful for understanding the behavior of flexible molecules like this compound in solution and when interacting with proteins.

In aqueous solution, the malonate ion is hydrated, with water molecules forming a solvation shell around its hydrophilic carboxylate groups. researchgate.net MD simulations can model the structure and dynamics of these water molecules, revealing how they mediate interactions between the malonate ion and other solutes or a protein's surface. researchgate.netucl.ac.uk The conformation of the malonate ion itself is also a subject of computational study. While the C-C-C backbone is relatively rigid, rotation around the C-C single bonds can lead to different orientations of the carboxylate groups. rsc.orgrsc.org

Studies on related dicarboxylates have shown that the conformational flexibility and the nature of the solvation shell are crucial for understanding their behavior in biological systems. researchgate.net For this compound, MD simulations would reveal the preferred conformations in solution and the extent of ion pairing with the sodium cation.

When bound to a protein, both the ligand and the protein are subject to dynamic fluctuations. MD simulations can be used to assess the stability of the ligand-protein complex over time. nih.govchemrxiv.org For this compound bound to an enzyme like succinate dehydrogenase, an MD simulation could reveal the key hydrogen bonds and electrostatic interactions that stabilize the complex and how they fluctuate.

Furthermore, these simulations can provide insights into the conformational changes that may occur in the protein upon ligand binding. plos.org The residence time of the ligand in the binding pocket and the energetic barriers to binding and unbinding can also be estimated from advanced MD simulation techniques, providing a more complete picture of the inhibition mechanism.

Conformational Analysis and Solvent Interactions

Quantum Chemical Analysis of this compound Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity. researchgate.netacs.org These calculations can determine properties such as orbital energies, charge distributions, and the energies of different molecular conformations.

For the malonate ion, quantum chemical calculations can elucidate the distribution of negative charge across the two carboxylate groups and the methylene bridge. This charge distribution is key to its ability to act as a nucleophile in certain reactions and to form strong interactions with positively charged residues in an enzyme's active site.

Protonation States and pKa Calculations

This compound is the sodium salt of the monovalent malonate anion (HOOCCH₂COO⁻). In solution, the malonate species exists in equilibrium between its diprotonated form (malonic acid, HOOCCH₂COOH), monoprotonated form (malonate monoanion), and deprotonated form (malonate dianion, ⁻OOCCH₂COO⁻). The acid dissociation constants (pKa) that govern these equilibria are critical for understanding the compound's behavior in different chemical and biological environments.

Computational methods, alongside experimental techniques like NMR spectroscopy, are employed to determine these pKa values. For instance, the pH of a 43 mM aqueous solution of this compound has been measured at 4.13, which shows good agreement with a calculated value of 4.12. acs.orgacs.orgresearchgate.net The pKa values for malonic acid determine the relative concentrations of these protonation states at a given pH. The first pKa (pKa₁) corresponds to the dissociation of the first proton from malonic acid to form the monoanion, and the second pKa (pKa₂) corresponds to the dissociation of the second proton to form the dianion.

Computational models and experimental data from sources like the DrugBank database provide the following pKa values for the malonate system at 25 °C. nih.gov

Table 1: Experimentally Determined pKa Values for the Malonate System
Dissociation StepEquilibriumpKa Value (at 25 °C)Reference
pKa₁HOOCCH₂COOH ⇌ HOOCCH₂COO⁻ + H⁺2.85 nih.gov
pKa₂HOOCCH₂COO⁻ ⇌ ⁻OOCCH₂COO⁻ + H⁺5.70 (approx.)

Reaction Mechanisms and Transition States

Computational chemistry provides significant insights into the reaction mechanisms involving this compound, particularly its thermal decarboxylation. This reaction is of interest in various chemical and geochemical contexts. core.ac.uk Studies combining experimental techniques with density functional theory (DFT) have elucidated the transition states and kinetics of this process.

The decarboxylation of the malonate monoanion (the form present in this compound) proceeds in a single step to produce the acetate (B1210297) ion and carbon dioxide. acs.org Kinetic studies have determined the Arrhenius parameters for this reaction. acs.orgresearchgate.net Theoretical calculations, often using methods like B3LYP/6-31+G(d), have been employed to model the transition state structures. researchgate.net These studies reveal that in the gas phase, the transition state involves a four-membered ring. However, in aqueous solution, the mechanism is more complex, involving a cyclic structure that incorporates at least one water molecule. researchgate.net

The decarboxylation rates are highly dependent on the protonation state of the malonic acid species, with the order of reactivity being: malonate monoanion > malonic acid > malonate dianion. researchgate.net The activation energies for the three species are similar, suggesting that the differences in reaction rates are primarily controlled by the pre-exponential factors (entropy). researchgate.net

Table 2: Computational and Experimental Kinetic Parameters for Malonate Decarboxylation
Reactant SpeciesActivation Energy (Ea)Pre-exponential Factor (ln A, s⁻¹)Reference
Malonate Monoanion (HO₂CCH₂CO₂⁻)120 ± 2 kJ/mol29.4 ± 0.1 acs.org
Malonic Acid (HO₂CCH₂CO₂H)126 ± 2 kJ/mol31.4 ± 0.1 acs.org
Malonate Dianion (⁻O₂CCH₂CO₂⁻)116 kJ/mol23.3 researchgate.net

The negatively charged monoanion is proposed to form a six-membered cyclic intermediate with a water molecule, which facilitates the C-C bond cleavage. researchgate.net The increased negative charge in the dianion leads to a more rigid transition state and greater ordering of the surrounding solvent molecules (electrostriction), resulting in a significant decrease in entropy and a slower reaction rate. researchgate.net

Computational Metabolomics and Metabolic Flux Analysis

Computational metabolomics utilizes advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), coupled with sophisticated data analysis to identify and quantify metabolites in biological systems. nih.govau.dk Malonate is one of many metabolites that can be identified and tracked using these methods. For example, NMR-based metabolomic studies have identified malonate in urine samples, with its levels changing in response to certain conditions or dietary inputs like monosodium glutamate (B1630785) (MSG) consumption. mdpi.comphysiology.orgfrontiersin.orgakjournals.com

Metabolic Flux Analysis (MFA), particularly ¹³C-MFA, is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.govplos.org This method involves introducing a ¹³C-labeled substrate (like glucose or glutamine) into a biological system and tracking the incorporation of the ¹³C isotope into various downstream metabolites. nih.govnih.gov The resulting labeling patterns are then used in a computational model of the metabolic network to calculate the intracellular fluxes. plos.org

While this compound itself is not typically used as a primary tracer, the malonate pool is an important part of central carbon metabolism. It can act as an inhibitor of enzymes like succinate dehydrogenase and its concentration can influence the flux through pathways like the tricarboxylic acid (TCA) cycle. ontosight.aigoogle.com Therefore, quantifying the malonate pool is relevant for MFA studies aiming to understand the metabolic state of a cell under various conditions. mdpi.com

Integration with Systems Biology Models

Systems biology aims to understand the complex interactions within biological systems by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. sysbio.se Computational data on metabolites like malonate are crucial components of these integrated models.

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's entire metabolic network. These models can be used for Flux Balance Analysis (FBA), a computational method that predicts metabolic flux distributions based on stoichiometric constraints and a specified biological objective, such as maximizing growth. plos.org Data from metabolomics studies, including the concentration of malonate, can be used to constrain these models, leading to more accurate predictions of cellular behavior.

Applications in Biomedical and Biological Research Models

Utility as a Biochemical Probe for Metabolic Studies

Monosodium malonate's ability to interfere with cellular respiration provides a powerful method for investigating fundamental metabolic processes.

Investigating TCA Cycle Function and Mitochondrial Metabolism

This compound serves as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). ontosight.ainih.gov By binding to the active site of SDH, malonate blocks the oxidation of succinate to fumarate (B1241708), effectively disrupting the TCA cycle. nih.govnih.gov This inhibition leads to a reduction in mitochondrial respiration and ATP synthesis. Researchers utilize this inhibitory effect to study the consequences of impaired SDH function and to explore the broader dynamics of mitochondrial metabolism. For instance, studies have shown that malonate treatment in rats leads to an increase in urinary malonate levels, indicating its metabolic impact. Furthermore, the inhibition of SDH by malonate has been demonstrated to abrogate both succinate-dependent reactive oxygen species (ROS) production and respiration in brown adipocytes. cam.ac.uk

The table below summarizes the effects of this compound on key mitochondrial parameters.

ParameterEffect of this compoundResearch Model
Succinate Dehydrogenase ActivityCompetitive InhibitionIsolated mitochondria, various cell types
Mitochondrial RespirationPotent InhibitionIsolated mitochondria, various cell types nih.gov
ATP SynthesisReductionIn vitro studies
Succinate LevelsAccumulationIschemia/reperfusion models, macrophage studies nih.govresearchgate.net
Reactive Oxygen Species (ROS)Modulation (abrogation of succinate-dependent ROS)Brown adipocytes cam.ac.uk

Exploring Redox Homeostasis and Oxidative Stress

The inhibition of the electron transport chain by this compound can lead to an imbalance in the production and detoxification of reactive oxygen species (ROS), thereby impacting cellular redox homeostasis. nih.gov While some studies using monosodium glutamate (B1630785) (MSG) have suggested a capacity to alter redox homeostasis, it is the malonate moiety's effect on mitochondrial function that is of primary interest in probing oxidative stress. researchgate.net Research has shown that malonate can induce mitochondrial potential collapse and the production of ROS, which can overwhelm the antioxidant capacity of the mitochondria. nih.gov This can lead to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c. nih.gov

Conversely, some Krebs cycle intermediates have been shown to possess antioxidant properties against malonate-induced pro-oxidant activity in vitro. researchgate.net For example, citrate (B86180), malate (B86768), and oxaloacetate have demonstrated the ability to reduce malonate-induced TBARS (a marker of lipid peroxidation) production in rat brain homogenates. researchgate.net This highlights the complex interplay between different metabolites in maintaining redox balance under conditions of metabolic stress induced by compounds like malonate.

Application in In Vitro Enzymatic Assays

The specific and well-characterized inhibitory action of this compound on succinate dehydrogenase makes it a standard reagent in enzymatic assays.

Characterization of Succinate Dehydrogenase Activity

This compound is widely used as a competitive inhibitor to confirm the identity and characterize the activity of succinate dehydrogenase (SDH) in various biological samples. ontosight.aimdpi.com In enzymatic assays, the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or tetrazolium salts, is measured to determine SDH activity. mdpi.com The addition of malonate to the reaction mixture will specifically inhibit this activity, providing evidence that the measured activity is indeed due to SDH. The inhibitory constant (Ki) for malonate is a key parameter used to characterize the enzyme. For example, one study reported a Ki of 0.2 μM for the SDH malonate complex.

The following table presents typical components and expected outcomes in an SDH activity assay using this compound.

ComponentFunctionExpected Outcome with Malonate
SuccinateSubstrate for SDHCompetition for binding site
Electron Acceptor (e.g., DCPIP, INT)Measures enzyme activity via color changeReduced rate of color change mdpi.comresearchgate.net
This compound Competitive Inhibitor Decreased enzyme activity
Biological Sample (e.g., tissue homogenate, isolated mitochondria)Source of SDH

Assessment of Enzyme Kinetics under Inhibitory Conditions

By studying the kinetics of succinate dehydrogenase in the presence of varying concentrations of this compound, researchers can gain insights into the enzyme's mechanism of action and its interaction with inhibitors. core.ac.uk Such studies often involve creating Lineweaver-Burk plots to determine the type of inhibition (competitive, in the case of malonate) and to calculate the inhibitor constant (Ki). For instance, an apparent I0.5 (concentration causing 50% inhibition) for malonate was estimated to be 0.46 mM in one study using a colorimetric assay. researchgate.net These kinetic analyses are crucial for understanding how the enzyme's function is regulated and for developing potential therapeutic agents that target SDH. The dissociation of malonate from the catalytic site can be relatively slow, which can manifest as a lag in enzyme activity in certain assay conditions. core.ac.uk

Cellular and Organ Culture Model Systems

This compound is also employed in cellular and organ culture systems to investigate the cellular responses to metabolic stress and mitochondrial dysfunction. In cell culture models, malonate has been shown to induce cell death, release of cytochrome c, and depletion of glutathione (B108866) and NAD(P)H. nih.gov For example, in SH-SY5Y neuroblastoma cells, malonate treatment resulted in a significant loss of cell viability. nih.gov

Studies in Neuroblastoma-Derived Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma cell line, SH-SY5Y, is a frequently used model in neuroscience research. In studies involving this compound, these cells serve as a platform to dissect the pathways leading to neuronal cell death. Research has shown that the addition of malonate to SH-SY5Y cell cultures leads to a significant decrease in cell viability. nih.govnih.gov This is accompanied by the release of cytochrome c from the mitochondria and a depletion of cellular antioxidants such as glutathione (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H). nih.govnih.gov

Interestingly, these toxic effects were mitigated in SH-SY5Y cells that were engineered to overexpress the anti-apoptotic protein Bcl-xL. nih.govnih.gov However, this protective effect was lost when glutathione levels were intentionally reduced, highlighting the critical role of oxidative stress in malonate-induced cell death. nih.govnih.gov These findings suggest that malonate triggers a cascade of events starting with mitochondrial dysfunction and reactive oxygen species (ROS) production, which ultimately leads to cell death. nih.govnih.govresearchgate.net The SH-SY5Y cell line has also been used to explore the neuroprotective potential of various compounds against glutamate-induced toxicity, a process relevant to neurodegenerative diseases. nottingham.ac.uksemanticscholar.orgdntb.gov.uanih.govfrontiersin.org

Investigations in Isolated Mitochondria Preparations

To understand the direct effects of this compound on its primary target, researchers utilize preparations of isolated mitochondria. These studies have revealed that malonate, an inhibitor of mitochondrial complex II (succinate dehydrogenase), rapidly causes a collapse of the mitochondrial membrane potential. nih.govnih.gov This is followed by mitochondrial swelling, the release of cytochrome c, and the depletion of mitochondrial antioxidant stores like glutathione and NAD(P)H). nih.govnih.govresearchgate.net

The swelling of the mitochondria induced by malonate is a delayed event, not becoming apparent until about 15 minutes after the addition of the compound. nih.govnih.gov This swelling can be blocked by various substances, including cyclosporin (B1163) A, Ruthenium Red, magnesium, catalase, glutathione, and vitamin E, indicating the involvement of the mitochondrial permeability transition pore. nih.govnih.govresearchgate.net The use of isolated mitochondria allows for the precise study of the sequence of events following complex II inhibition, demonstrating that the initial collapse in membrane potential and subsequent oxidative stress are key initiating factors in malonate-induced mitochondrial damage. nih.govnih.govquizlet.com It has been noted, however, that malonate's effects are most pronounced in permeabilized cells or isolated mitochondria, as it does not readily permeate intact cells. ncl.ac.uk

Organotypic Slice Culture Applications in Neurodegeneration Research

Organotypic slice cultures, which are three-dimensional cultures of brain tissue that preserve the cellular architecture and synaptic connections, are valuable tools for studying neurodegenerative processes. nih.gov Malonate has been used in these cultures to model the chronic excitotoxicity and mitochondrial dysfunction seen in diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease. researchgate.netcore.ac.uk

In cultured organotypic spinal slices, malonate treatment has been shown to induce a selective toxicity towards motor neurons. researchgate.netnih.gov This toxicity is associated with the accumulation of intracellular reactive oxygen species and can be blocked by antagonists of both NMDA and non-NMDA glutamate receptors. researchgate.netnih.gov This suggests that mitochondrial dysfunction induced by malonate can predispose neurons to excitotoxic death. researchgate.netnih.gov These slice cultures provide a more complex and physiologically relevant model than cell lines to study the interplay between mitochondrial impairment, excitotoxicity, and neuronal degeneration. nih.govscribd.com

Preclinical In Vivo Mechanistic Models (Non-Clinical)

In vivo rodent models are instrumental in understanding the systemic effects of this compound and its role in mimicking human diseases.

Induction of Mitochondrial Dysfunction Models in Rodents

Unilateral striatal injections of malonate in rats are a common method to create a localized model of mitochondrial dysfunction. This leads to a disruption of the mitochondrial electron transport chain, thereby reducing the synthesis of ATP. This energy impairment is a key factor in the subsequent neurotoxic events. The administration of malonate in vivo has been shown to cause an increase in the levels of malonate in the urine of treated rats. These models are crucial for studying the direct consequences of mitochondrial energy failure in a living system.

Neurodegeneration Research Models (e.g., Excitotoxicity, Huntington's Disease Mimicry)

The striatal injection of malonate in rodents is widely used to create an experimental model that mimics some of the key pathological features of Huntington's disease. researchgate.netcore.ac.ukresearchgate.netuc.pt This is because the resulting lesions and neuronal loss resemble those seen in the human condition. The neurotoxicity induced by malonate is believed to be mediated not only by the primary energy deficit but also by secondary excitotoxicity. researchgate.netresearchgate.net This involves the excessive stimulation of glutamate receptors, leading to a cascade of neurodegenerative events. core.ac.ukqueensu.caijmrhs.com

Studies have shown that the toxicity induced by malonate in these models can be influenced by the levels of various endogenous neuroactive compounds. core.ac.uk These animal models are invaluable for investigating the mechanisms of neurodegeneration and for testing potential therapeutic strategies aimed at mitigating excitotoxic damage and mitochondrial dysfunction. researchgate.netresearchgate.net

Assessment of Metabolic Flux in Animal Systems

This compound and its membrane-permeable precursor, dimethyl malonate, are used to study metabolic flux in animal models, particularly in the context of ischemia-reperfusion injury. worthington-biochem.com By inhibiting succinate dehydrogenase, malonate can alter the metabolic pathways within the cell. For instance, infusion of dimethyl malonate in mice was found to decrease the accumulation of succinate in the heart during ischemia. worthington-biochem.com This demonstrates that succinate dehydrogenase can operate in reverse during ischemic conditions. worthington-biochem.com

These studies, often employing techniques like 13C-tracer analysis, allow researchers to track the flow of metabolites through various pathways and understand how they are rewired under pathological conditions. nih.govmdpi.comsysbio.segoogle.com The ability to manipulate specific enzymes like succinate dehydrogenase with inhibitors such as malonate provides a powerful tool for dissecting complex metabolic networks in vivo. nih.gov

Biotechnological Applications and Environmental Relevance

Role in Protein Crystallization Techniques

This compound is a highly effective precipitating agent in the crystallization of proteins and other biological macromolecules, a critical step for determining their three-dimensional structures via X-ray diffraction. smolecule.com Its success is attributed to its characteristics as an organic acid with a relatively high charge density, carrying two negative charges at neutral pH, and its behavior as a kosmotrope, which stabilizes protein structure. nih.govhamptonresearch.com

In a comparative study involving 31 different proteins and viruses, sodium malonate proved to be a superior crystallizing agent. Of the 23 macromolecules that successfully crystallized, 19 did so using sodium malonate. This success rate was nearly double that of the next most effective salts, which included sodium acetate (B1210297), sodium tartrate, sodium formate, and ammonium (B1175870) sulfate. nih.gov Notably, all three monoclonal antibodies (two IgG1 and one IgG4) included in the study were crystallized using sodium malonate. nih.gov

The effectiveness of this compound is further highlighted by its ability to induce crystallization at significantly lower concentrations than many other salts. nih.gov Pre-formulated screening kits, such as Grid Screen Sodium Malonate, are commercially available and provide a systematic way to test various concentrations of sodium malonate against a range of pH values (typically 4.0 to 7.0) to efficiently determine initial crystallization conditions. hamptonresearch.comosti.gov

Beyond its role as a precipitant, this compound also functions as a valuable cryoprotectant. High concentrations of sodium malonate form a glass-like state upon freezing, which prevents the formation of damaging ice crystals. smolecule.com This property allows protein crystals grown in its presence to be cryopreserved for data collection at cryogenic temperatures without significant loss of diffraction quality. hamptonresearch.com

Table 1: Comparative Success Rate of Various Salts in Macromolecule Crystallization An interactive table comparing the effectiveness of different salts in crystallizing a set of 23 different proteins and viruses.

SaltNumber of Macromolecules Crystallized (out of 23)Success Rate (%)
Sodium Malonate 19 82.6%
Ammonium Sulfate1147.8%
Sodium Acetate1147.8%
Sodium Tartrate1147.8%
Sodium Formate1147.8%
Data sourced from a comparative study on macromolecule crystallization. nih.gov

Study of Ternary Complexation for Pollutant Remediation

The ability of the malonate anion to form stable complexes with metal ions is central to its environmental relevance, particularly in the context of pollutant remediation. While direct large-scale application of this compound for this purpose is still a subject of research, the principles of its coordination chemistry suggest a significant potential role. Malonate can participate in the formation of ternary complexes, which involve a central metal ion, the malonate ligand, and another ligand or a solid surface. This complexation can alter the mobility, bioavailability, and toxicity of metal pollutants in the environment.

Research into organic matter, such as fulvic acid, which is rich in carboxylate functional groups similar to malonate, demonstrates how these ternary complexes can aid in remediation. Fulvic acid has been shown to form ternary complexes with metal ions and the surface of algae, enhancing the biosorption and removal of metals like lead from water. frontiersin.org Similarly, malonate could act as a bridging ligand, facilitating the binding of pollutant metals to sorbent materials or promoting their sequestration.

In a related environmental context, malonic acid has been studied for its role in promoting carbon sequestration. The addition of malonic acid to compost was found to enhance carbon sequestration by reducing carbon loss and increasing the content and stability of humic substances. nih.gov This effect is mediated by the influence of malonic acid on the dynamics of the soil bacterial community. nih.gov Although this application focuses on carbon rather than metal pollutants, it underscores the principle that malonate can modulate complex biogeochemical processes in environmental systems.

Facilitation of Trivalent Actinide-Lanthanide Separations

One of the most technically challenging and critical applications of malonate is in the field of nuclear fuel reprocessing. Specifically, it is used in advanced solvent extraction processes designed to separate trivalent actinides (like americium and curium) from lanthanides (lanthanide fission products). This separation is a key step in strategies to reduce the long-term radiotoxicity of nuclear waste. nih.gov

This compound is employed as a buffer and a complexing agent in processes like the Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes (TALSPEAK). ornl.gov In advanced TALSPEAK systems, malonate is being investigated as an alternative to traditional buffers like lactate (B86563) and citrate. osti.gov

The separation mechanism relies on the formation of aqueous ternary complexes. In a malonate-buffered system, a trivalent metal ion (such as Am³⁺ or Eu³⁺) forms a complex with a primary chelating agent, like N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), and the malonate anion acts as a secondary ligand, completing the coordination sphere. acs.orgacs.org The formation of this stable M(HEDTA)(Malonate) ternary complex selectively holds the actinide ions in the aqueous phase while the lanthanides are extracted into an organic phase by a reagent like di(2-ethylhexyl) phosphoric acid (HDEHP). inl.gov

Spectroscopic and solvent extraction modeling studies have confirmed the presence and determined the stability constants of these ternary complexes. acs.org The predictable and well-defined chemical interactions in malonate-buffered systems offer a potential advantage over the more complex and less ideal behavior observed in conventional TALSPEAK processes, facilitating more accurate modeling and process control. acs.org

Table 2: Components of a Malonate-Buffered Actinide-Lanthanide Separation System An interactive table detailing the roles of key chemical components in the advanced TALSPEAK process.

ComponentChemical NameRole in SeparationPhase
This compound Sodium hydrogen malonateAqueous buffer and secondary complexing agentAqueous
HEDTAN-(2-hydroxyethyl)ethylenediaminetriacetic acidPrimary aqueous chelating agentAqueous
HDEHPDi(2-ethylhexyl) phosphoric acidOrganic-phase extractantOrganic
Americium (Am³⁺)Americium ionTarget actinide for separationAqueous
Europium (Eu³⁺)Europium ionRepresentative lanthanide for separationOrganic
This table outlines the function of each component in the malonate-based solvent extraction system for separating trivalent actinides from lanthanides. acs.orginl.gov

Q & A

Q. How does the structure of monosodium malonate influence its reactivity in organic synthesis?

this compound’s two carboxyl groups enable nucleophilic reactivity when deprotonated, forming a resonance-stabilized anion. This facilitates conjugate additions in reactions like the Michael reaction, where it attacks α,β-unsaturated carbonyl compounds to form carbon-carbon bonds. Deprotonation conditions (e.g., base strength) and solvent polarity critically influence its reactivity .

Q. What methods are used to determine this compound content in impure samples?

A titration method with a specific indicator (e.g., bromothymol blue) can quantify this compound in samples containing impurities like sodium carbonate. The method involves acid-base titration to distinguish malonate from carbonate based on differential protonation thresholds .

Q. How is the malonate test media formulated to assess microbial utilization?

Malonate broth includes:

ComponentConcentration
Sodium Malonate3.0 g/L
Ammonium Sulfate2.0 g/L
Bromothymol Blue0.025 g/L
pH is adjusted to 6.7 ± 0.2. Microbial growth and pH changes (indicated by color shift) confirm malonate metabolism .

Q. What is the role of pH in stabilizing this compound solutions?

Stability and solubility are pH-dependent due to malonate’s carboxylic acid groups. Buffering at pH 2.5–6.5 (using malonic acid/sodium malonate) prevents hydrolysis. Excipients like tyloxapol (a surfactant) further enhance solubility in aqueous buffers .

Advanced Research Questions

Q. How can ANOVA be applied to analyze data from studies comparing malonate-treated and control groups?

Two-factor ANOVA distinguishes effects of malonate exposure and other variables (e.g., treatment duration, genetic background). For example, in neurotoxicity studies, ANOVA evaluates significance of malonate-induced apoptosis (P=0.0453) versus inter-group variability (P<0.001). Post-hoc tests (e.g., Student-Newman-Keuls) identify specific differences .

Q. What experimental models evaluate this compound’s neurotoxic effects, and how are confounding variables controlled?

Unilateral striatal injections in rats induce localized toxicity, measured via TUNEL staining (apoptosis) and mRNA levels (e.g., neuron-specific enolase). Controls include sham-operated animals and contralateral striatal regions. Blinded protocols ensure unbiased data collection and analysis .

Q. How does this compound facilitate trivalent actinide-lanthanide separations in malonate-buffered systems?

Malonate forms ternary complexes with HEDTA and metal ions (e.g., Am³⁺), altering speciation and extraction efficiency. Solvent extraction models refine stability constants (log β = 8.2–10.5 for Am³⁺-malonate-HEDTA), enabling predictive optimization of separation protocols .

Q. What strategies mitigate off-target effects of this compound in mitochondrial studies?

Competitive inhibition of succinate dehydrogenase (SDH) requires careful dose titration. In reperfusion injury models, a single 16 mg/kg IV dose at pH 7.4 minimizes mitochondrial dysfunction. Acidified formulations reduce systemic exposure while maintaining cardiac efficacy .

Q. How do isotopic labeling studies elucidate the metabolic origins of free malonate in brain tissue?

Intracerebral injection of ¹⁴C-labeled acetate or butyrate reveals malonate biosynthesis via acetyl-CoA → malonyl-CoA → malonate. Compartmentalization is inferred from the absence of labeling via citrate or pyruvate, suggesting fatty acid oxidation as the primary source .

Q. How does the formation of ternary complexes with malonate influence metal speciation in solvent extraction systems?

EXAFS and ATR-FTIR studies show malonate bridges metal ions (e.g., Pb²⁺) to hematite surfaces via inner-sphere coordination. Four- or six-membered ring structures form, with Pb-C distances of 2.98–3.14 Å. This alters adsorption kinetics and environmental mobility .

Q. Key Notes for Experimental Design

  • Statistical Rigor : Use blinded protocols and ANOVA for multi-variable studies .
  • Analytical Validation : Titration and NMR (e.g., pKa determination via ¹H NMR) ensure accurate quantification .
  • Toxicity Controls : Include sham-operated animals and contralateral tissue controls in neurotoxicity models .
  • Environmental Relevance : Study ternary complexation to predict malonate’s role in pollutant remediation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.